molecular formula C19H21ClN2O4 B2649357 N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034606-69-2

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2649357
CAS No.: 2034606-69-2
M. Wt: 376.84
InChI Key: MAIDQUHASOIXNR-UHFFFAOYSA-N
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Description

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative of interest in medicinal chemistry and biochemical research. Oxalamides are a versatile class of compounds known for their potential as flavor modifiers, acting as umami agonists, and as therapeutic agents, such as enzyme inhibitors . The structure of this compound, featuring a 3-chlorophenyl group and a 2-methoxybenzyl moiety, is engineered to allow researchers to probe specific biological interactions and tune physicochemical properties. Its molecular framework suggests potential for investigating mechanisms like RNA polymerase I inhibition, a target observed in related oxalamide structures, which can disrupt transcription processes in cells . This reagent is provided exclusively for non-human, in vitro research applications. It is not approved as a drug or for any diagnostic, therapeutic, or veterinary use. All statements concerning the application of this product are derived from research on structural analogs and are intended for the use of qualified laboratory professionals.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4/c1-26-17-8-3-2-5-14(17)12-22-19(25)18(24)21-10-9-16(23)13-6-4-7-15(20)11-13/h2-8,11,16,23H,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIDQUHASOIXNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves a multi-step process:

    Formation of the Hydroxypropyl Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with a suitable reagent such as 3-chloropropanol in the presence of a base like sodium hydroxide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This step often requires a catalyst such as pyridine to facilitate the reaction.

    Methoxybenzyl Addition: Finally, the oxalamide intermediate is reacted with 2-methoxybenzylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound in drug discovery.

    Chemical Biology: Researchers use this compound to study its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications:

Mechanism of Action

The mechanism by which N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The hydroxypropyl and methoxybenzyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences between the target compound and related oxalamides:

Compound Name Key Substituents Functional Groups Reference
N1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide (Target) 3-Chlorophenyl, 3-hydroxypropyl, 2-methoxybenzyl Chloro, hydroxy, methoxy
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Methoxy, pyridine
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide 4-Chloro-3-(trifluoromethyl)phenyl, fluoro-pyridinyl Chloro, trifluoromethyl, fluoro
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl, pyridin-2-yl-ethyl Methoxy, methyl, pyridine

Key Observations :

  • The target compound’s 3-hydroxypropyl chain distinguishes it from analogs with rigid alkyl or aromatic linkers (e.g., S336’s pyridin-ethyl group). This may enhance solubility or metabolic stability .
  • The trifluoromethyl group in the compound from introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating methoxy group.

Physicochemical Properties

Property Target Compound S336 N1-(4-Chloro-3-(CF₃)Ph)-...
Melting Point Not reported Not reported 260–262°C
Solubility Moderate (hydroxypropyl) Low (aromatic substituents) Low (CF₃ group)
Spectroscopic Data Not available IR: 1668 cm⁻¹ (amide) 19F NMR: δ -61.6 (CF₃)

Biological Activity

N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by:

  • Chlorophenyl Group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Hydroxypropyl Chain : May enhance solubility and biological activity.
  • Methoxybenzyl Moiety : Potentially involved in receptor binding and modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to various receptors, affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens.

Antitumor Activity

Research has indicated that derivatives of oxalamides can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess selective cytotoxicity against human tumor cells while sparing normal cells. This selectivity is essential for developing effective cancer therapies.

Antimicrobial Properties

There is evidence suggesting that oxalamide derivatives may possess antimicrobial properties. For example, some studies have highlighted the ability of related compounds to inhibit the growth of Helicobacter pylori, a bacterium associated with gastric ulcers. The mechanism often involves the inhibition of urease activity, which is crucial for the survival of this pathogen in acidic environments.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant cytotoxicity against various cancer cell lines
AntimicrobialInhibition of H. pylori growth; urease inhibition observed
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Detailed Research Findings

  • Antitumor Studies : A study examining various oxalamide derivatives found that some exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., HeLa, A549). This indicates strong potential for further development as anticancer agents.
  • Antimicrobial Efficacy : Research on related compounds demonstrated potent activity against H. pylori, comparable to standard treatments like metronidazole. The mechanism was primarily attributed to urease inhibition, which disrupts the bacterium's ability to neutralize stomach acid.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of similar compounds suggest favorable absorption and distribution profiles, making them suitable candidates for therapeutic applications.

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